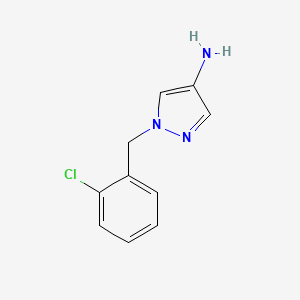

1-(2-chlorobenzyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQYFVCAUFJJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Aminopyrazole Derivatives

A common route involves the alkylation of 4-aminopyrazole with 2-chlorobenzyl chloride. This method, adapted from analogous pyrazole syntheses, typically employs polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Potassium carbonate or sodium hydride acts as a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the 2-chlorobenzyl chloride.

Reaction Conditions:

- Solvent: DMF or THF

- Base: K₂CO₃ or NaH

- Temperature: 60–80°C (reflux)

- Duration: 12–24 hours

Yield Optimization:

Yields range from 65% to 85%, contingent on the stoichiometric ratio of reactants. Excess 2-chlorobenzyl chloride (1.2–1.5 equivalents) improves conversion rates, while rigorous exclusion of moisture prevents hydrolysis of the benzyl chloride.

Reductive Amination of Pyrazole Carbonitriles

Nitrile Reduction with Lithium Aluminum Hydride

An alternative pathway starts with 1-(2-chlorobenzyl)-1H-pyrazole-4-carbonitrile, which undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. This method, inspired by protocols for analogous amines, achieves selective reduction of the nitrile group to a primary amine without affecting the pyrazole ring.

Procedure:

- Dissolve 1-(2-chlorobenzyl)-1H-pyrazole-4-carbonitrile (1.0 equiv) in dry diethyl ether.

- Add LiAlH₄ (2.5 equiv) portion-wise under nitrogen.

- Reflux for 6–8 hours, followed by cautious quenching with wet ether and filtration.

Yield: 70–78% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enhance heat and mass transfer, reducing reaction times from hours to minutes. For example, a microreactor system with immobilized base catalysts (e.g., Amberlyst A21) achieves 90% conversion of 4-aminopyrazole and 2-chlorobenzyl chloride at 100°C.

Key Parameters:

- Residence Time: 10–15 minutes

- Catalyst Loading: 5% w/w

- Throughput: 1–5 kg/day

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (DMSO-d₆):

LC-MS (ESI+):

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times of 8.2–8.6 minutes under standardized conditions.

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-1H-pyrazol-4-amine, and how can purity be validated?

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and carbonyl compounds. For this compound, a plausible route is the reaction of 4-aminopyrazole with 2-chlorobenzyl chloride in the presence of a base (e.g., cesium carbonate) and a copper catalyst to facilitate coupling . Post-synthesis, purity validation requires a combination of techniques:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity.

- Spectroscopy : Confirm structure via - and -NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, pyrazole protons at δ 6.5–8.0 ppm) and IR (N-H stretching at ~3300 cm) .

- Mass spectrometry : HRMS (ESI) should match the molecular ion [M+H] for CHClN (calc. 206.0485).

Q. How can the electronic and steric effects of the 2-chlorobenzyl group influence reactivity in downstream functionalization?

The 2-chlorobenzyl group introduces steric hindrance near the pyrazole ring, potentially slowing nucleophilic substitutions at the 4-amine position. The electron-withdrawing chlorine atom may also polarize the benzyl ring, enhancing electrophilic aromatic substitution (e.g., nitration, sulfonation). Computational modeling (DFT) using software like Gaussian can map electrostatic potential surfaces to predict reactive sites . Experimental validation could involve kinetic studies comparing reaction rates with non-chlorinated analogs.

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability).

- pH stability studies : Monitor degradation via HPLC in buffers (pH 1–13) over 24–72 hours.

- Light sensitivity : Expose to UV-vis light (300–800 nm) and track changes using UV spectroscopy.

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for structurally similar pyrazole derivatives?

Discrepancies in bioactivity data (e.g., IC values) may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and solvent controls (DMSO ≤0.1%).

- Dose-response curves : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase assays).

- Structural analogs : Compare this compound with derivatives lacking the chlorine or benzyl group to isolate pharmacophore contributions .

Q. What computational strategies predict binding modes of this compound with target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). The 4-amine group may form hydrogen bonds with catalytic lysine residues.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. The chlorobenzyl group’s hydrophobicity may enhance binding pocket occupancy.

- QSAR models : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental IC data .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- LC-MS/MS : Detect trace impurities (e.g., dimerization products or dechlorinated analogs).

- Optimize reaction conditions : Reduce copper catalyst loading (from 10 mol% to 2 mol%) to suppress side reactions. Use inert atmospheres (N/Ar) to prevent oxidation .

- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. DMSO), and stoichiometry to identify critical parameters.

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile polar vs. non-polar solvent data?

Solubility discrepancies may stem from polymorphic forms or hydration states. To resolve:

- PXRD : Compare diffraction patterns of batches crystallized from ethanol vs. dichloromethane.

- DSC : Identify melting points; hydrates may show broad endotherms.

- Solubility parameters : Calculate Hansen solubility parameters (δ, δ, δ) to predict optimal solvents .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | CuBr (2 mol%) | |

| Base | CsCO | |

| Solvent | DMSO | |

| Reaction Time | 48 hours at 35°C | |

| Yield | 18–25% (unoptimized) |

Q. Table 2. Spectral Data for Structural Confirmation

| Technique | Key Signals | Interpretation |

|---|---|---|

| -NMR (400 MHz) | δ 7.35–7.45 (m, 4H, Ar-H) | Chlorobenzyl aromatic protons |

| δ 6.82 (s, 1H, Pyrazole-H) | Pyrazole C-H | |

| HRMS (ESI) | [M+H]: 206.0485 | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.